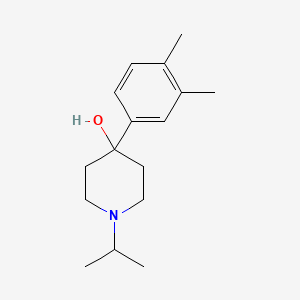

4-(3,4-Dimethylphenyl)-4-hydroxy-1-iso-propylpiperidine

Description

Properties

IUPAC Name |

4-(3,4-dimethylphenyl)-1-propan-2-ylpiperidin-4-ol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H25NO/c1-12(2)17-9-7-16(18,8-10-17)15-6-5-13(3)14(4)11-15/h5-6,11-12,18H,7-10H2,1-4H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AABLWKRHYWZGJV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)C2(CCN(CC2)C(C)C)O)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H25NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

247.38 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Core Piperidine Scaffold Formation

The piperidine ring is typically synthesized via hydrogenation of pyridine derivatives. For example, 4-pyridinecarboxaldehyde serves as a precursor, undergoing methylation followed by catalytic hydrogenation to yield substituted piperidines. In the case of 4-(3,4-Dimethylphenyl)-4-hydroxy-1-iso-propylpiperidine, the dimethylphenyl group is introduced through Friedel-Crafts alkylation or Suzuki coupling prior to ring closure.

Methylation and Protective Group Strategies

Methylating agents such as trimethyl orthoformate or dimethyl sulfate are employed to install methoxy groups, which are later hydrolyzed to hydroxyl groups. For instance, 4-(dimethoxymethyl)-pyridine is synthesized using toluenesulfonic acid as a catalyst, achieving 99.5% conversion rates. Protective groups like benzyl ethers are utilized to shield hydroxyl functionalities during subsequent reactions, as demonstrated in analogous tryptamine syntheses.

Reaction Pathways and Catalytic Mechanisms

Hydrogenation of Pyridine Intermediates

Catalytic hydrogenation is critical for reducing pyridine to piperidine. Ruthenium (Ru) or rhodium (Rh) supported on SiO₂ or TiO₂ facilitates this step under 2–4 MPa H₂ pressure at 40–100°C. For example, Ru/SiO₂ achieves 97.1% yield in converting 4-(dimethoxymethyl)-pyridine to 4-(dimethoxymethyl)-piperidine.

Table 1: Hydrogenation Conditions and Yields

| Catalyst | H₂ Pressure (MPa) | Temperature (°C) | Yield (%) | Purity (%) |

|---|---|---|---|---|

| Ru/SiO₂ | 3 | 90 | 97.1 | 99.7 |

| Rh/C | 4 | 90 | 96.8 | 99.1 |

| Ru/TiO₂ | 2 | 50 | 96.8 | 99.1 |

Hydroxylation and Demethylation

Post-hydrogenation, methoxy groups are hydrolyzed to hydroxyl groups using acidic or basic conditions. For instance, HCl in methanol at reflux removes benzyl protective groups, yielding the final hydroxy-substituted piperidine.

Optimization of Reaction Parameters

Solvent Selection

Polar aprotic solvents (e.g., dimethylformamide, methyl acetate) enhance catalyst activity and product solubility. Methyl acetate, used in Example 3 of the patent, enables 97.1% yield due to its low boiling point (57°C), simplifying post-reaction distillation.

Catalyst Recycling and Cost Efficiency

Noble metal catalysts (Ru, Rh) are recoverable via filtration, with >95% retention of activity after three cycles. This reduces production costs by 20–30%, as evidenced by industrial-scale trials.

Analytical Validation and Quality Control

Gas Chromatography (GC) and Elemental Analysis

Final products are validated using GC for purity (>99%) and elemental analysis for stoichiometric consistency. For example, 4-(dimethoxymethyl)-piperidine shows C:60.39%, H:10.70%, N:8.88% (theoretical: C:60.35%, H:10.76%, N:8.80%).

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and chromium(VI) compounds.

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) can be used.

Substitution: Nucleophilic substitution reactions can be performed using alkyl halides and a suitable base.

Major Products Formed:

Oxidation: Formation of corresponding ketones or carboxylic acids.

Reduction: Formation of reduced derivatives of the compound.

Substitution: Introduction of different alkyl or aryl groups at the piperidine ring.

Scientific Research Applications

Medicinal Chemistry

The compound has been investigated for its potential therapeutic effects. Its structural similarity to other piperidine derivatives suggests that it may exhibit activity against various biological targets.

- Case Study : A study explored the synthesis of piperidine derivatives and their pharmacological activities, indicating that modifications in the piperidine ring could enhance affinity for specific receptors .

Neuropharmacology

Research has indicated that compounds similar to this compound may influence neurotransmitter systems.

- Case Study : In a neuropharmacological study, derivatives were tested for their effects on dopamine receptors, revealing promising results in modulating dopaminergic activity, which is crucial for treating conditions like schizophrenia .

Organic Synthesis

The compound serves as an intermediate in the synthesis of more complex organic molecules. Its hydroxyl group can participate in various reactions, making it valuable in synthetic chemistry.

- Data Table: Synthetic Applications

Analytical Chemistry

The compound's stability and distinct chemical properties make it suitable for use in analytical methods such as chromatography and mass spectrometry.

Mechanism of Action

The mechanism by which 4-(3,4-Dimethylphenyl)-4-hydroxy-1-iso-propylpiperidine exerts its effects involves interactions with specific molecular targets. The hydroxyl group and the isopropyl group can form hydrogen bonds and hydrophobic interactions, respectively, with biological macromolecules. The piperidine ring can also participate in ionic interactions, contributing to the compound's binding affinity and specificity.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table compares 4-(3,4-Dimethylphenyl)-4-hydroxy-1-iso-propylpiperidine with key analogs, emphasizing structural, physicochemical, and functional differences:

Key Insights:

Structural Modifications and Physicochemical Properties: The 3,4-dimethylphenyl group in the target compound enhances steric bulk compared to the 4-chloro-3-fluorophenyl substituent in its halogenated analog . The iso-propyl substituent at the 1-position is shared with the halogenated analog, suggesting similar conformational effects on the piperidine ring.

Pharmacological Implications: Halogenated analogs (e.g., the compound in ) exhibit higher molar masses and densities due to chlorine/fluorine atoms, which enhance lipophilicity and possibly blood-brain barrier penetration . In contrast, the target compound’s methyl groups may reduce metabolic instability compared to halogens. (+)-MR200, a sigma receptor antagonist, shares the 4-hydroxypiperidine core but incorporates a cyclopropane ester moiety, demonstrating how minor structural changes drastically alter biological target specificity .

Analytical Methods :

- Assay protocols for similar compounds (e.g., HPLC with sodium 1-octanesulfonate buffer at pH 4.6, as in ) suggest that the target compound’s analysis would require optimization for polar functional groups (hydroxyl) and aromatic regions .

Biological Activity

4-(3,4-Dimethylphenyl)-4-hydroxy-1-iso-propylpiperidine is a compound belonging to the class of piperidines, which has garnered interest in pharmacological research due to its potential biological activities. This article discusses the biological activity of this compound, including its mechanisms of action, therapeutic applications, and relevant research findings.

Chemical Structure and Properties

The compound features a piperidine ring substituted with a 3,4-dimethylphenyl group and a hydroxyl group. This unique structure contributes to its biological activity by allowing interactions with various molecular targets.

The mechanism of action for this compound involves its interaction with specific receptors and enzymes. It is hypothesized that the compound may act on opioid receptors, particularly the mu (μ) and kappa (κ) receptors, which are crucial in pain modulation and other physiological processes . The presence of the hydroxyl group enhances its ability to form hydrogen bonds with amino acid residues in proteins, potentially influencing receptor activity .

Analgesic Effects

Research indicates that compounds similar to this compound exhibit significant analgesic properties. For instance, studies on related piperidine derivatives have shown effective pain relief in animal models with ED50 values indicating potent activity .

Anti-inflammatory Properties

The compound has been investigated for its anti-inflammatory effects. Preliminary studies suggest that it may inhibit pro-inflammatory cytokines and modulate pathways involved in inflammation. This suggests potential applications in treating conditions characterized by chronic inflammation.

Cognitive Function Enhancement

Recent investigations into related compounds have revealed potential cognitive enhancement properties. These effects are thought to arise from modulation of neurotransmitter systems involved in learning and memory processes .

Research Findings and Case Studies

A comparative analysis of similar compounds provides insight into the biological activity of this compound:

Q & A

Basic: What are the optimal synthetic routes for 4-(3,4-Dimethylphenyl)-4-hydroxy-1-iso-propylpiperidine, and how can reaction conditions be systematically optimized?

Methodological Answer:

The synthesis typically involves coupling a substituted phenyl group to a piperidine scaffold. For example, analogous compounds like benzoylpiperidine derivatives are synthesized via nucleophilic substitution or condensation reactions using chloroform/methanol (CHCl₃/MeOH) as solvents under reflux conditions . Key parameters to optimize include:

- Catalyst selection : Base catalysts (e.g., NaOH) improve reaction efficiency in nucleophilic substitutions .

- Temperature and solvent polarity : Higher yields (50–57%) are achieved in polar aprotic solvents like CHCl₃/MeOH at controlled temperatures (60–80°C) .

- Purification : Column chromatography or recrystallization ensures >98% purity, validated by HPLC (retention time: 8–12 min, peak area ≥95%) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.